3-Chlorobenzenesulfonyl Fluoride: Physicochemical Profiling and SuFEx Click Chemistry Applications
3-Chlorobenzenesulfonyl Fluoride: Physicochemical Profiling and SuFEx Click Chemistry Applications
Executive Overview
3-Chlorobenzenesulfonyl fluoride (CAS 10116-74-2) is a highly versatile, electrophilic building block primarily utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1][2]. Unlike its highly reactive chloride analog, the sulfonyl fluoride exhibits exceptional thermodynamic and hydrolytic stability[3]. This whitepaper provides a comprehensive technical analysis of its physical properties, solubility profile, and validated synthetic methodologies, designed for researchers in medicinal chemistry, chemical biology, and materials science.
Molecular & Physicochemical Properties
The unique utility of 3-chlorobenzenesulfonyl fluoride stems from the high bond dissociation energy of the S(VI)–F bond (~80–90 kcal/mol) compared to the S(VI)–Cl bond (~46 kcal/mol)[3]. This energetic barrier prevents spontaneous hydrolysis, allowing the compound to be handled under standard atmospheric conditions and purified via standard silica gel chromatography without degradation[4].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| CAS Registry Number | 10116-74-2[1] |
| Molecular Formula | C₆H₄ClFO₂S[1] |
| Molecular Weight | 194.61 g/mol [1] |
| Physical State | Yellow liquid[4] |
| Boiling Point | 69–70 °C at 0.8 Torr[1] |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.00 (s, 1H), 7.91 (d, J=7.5 Hz), 7.75 (d, J=8.0 Hz), 7.59 (t, J=8.0 Hz)[4] |
| ¹⁹F NMR (471 MHz, CDCl₃) | δ 66.3 (s, 1F)[4] |
Solubility Profile & Hydrolytic Stability
Understanding the solubility of 3-chlorobenzenesulfonyl fluoride is critical for selecting appropriate reaction media. Its lipophilic aromatic ring and polar sulfonyl core dictate its biphasic behavior.
Table 2: Solvent Compatibility and Solubility
| Solvent | Solubility | Mechanistic Rationale & Behavior |
| Dichloromethane (DCM) | Excellent | Ideal for SuFEx reactions; completely dissolves the fluorinated electrophile without coordinating to the sulfur center[4][5]. |
| Acetone / 1,4-Dioxane | Excellent | Highly miscible; acts as a critical phase-transfer bridge in aqueous halogen exchange reactions[6]. |
| Acetonitrile | Excellent | Highly soluble; commonly used in electrochemical or base-catalyzed SuFEx couplings[5]. |
| Hexane / Ether | Good | Suitable for extraction and chromatographic purification; the compound elutes easily (e.g., Hexane/DCM 10:1)[4]. |
| Water | Sparingly Soluble | Hydrolytically stable at neutral pH. The S-F bond resists nucleophilic attack by water unless activated by a strong base or Lewis acid[3][6]. |
Validated Experimental Methodologies
Protocol 1: Synthesis via Chlorine–Fluorine Halogen Exchange
This protocol converts the commercially available 3-chlorobenzenesulfonyl chloride to the fluoride variant.
-
Causality & Design: The reaction utilizes a biphasic aqueous-organic system. Because the starting chloride is insoluble in water and potassium fluoride (KF) is insoluble in organic solvents, acetone is employed as a co-solvent to homogenize the interface[6]. The thermodynamic driving force is the high lattice energy of the KCl byproduct and the formation of the stronger S–F bond.
-
Step-by-Step Workflow:
-
Preparation: Dissolve 12.0 g (120 mmol) of 3-chlorobenzenesulfonyl chloride in 185 mL of acetone in a round-bottom flask[6].
-
Fluoride Addition: Dropwise, add a concentrated solution of KF (17.4 g, 300 mmol, 2.5 eq) dissolved in 150 mL of deionized water[6]. Note: The excess KF drives the equilibrium forward and compensates for any minor hydrolysis.
-
Reaction: Stir the mixture vigorously at room temperature (20–22 °C) for 12–20 hours[1][6].
-
In-Process Validation: Monitor via TLC (Hexane/EtOAc). The reaction is complete when the chloride starting material is fully consumed.
-
Workup: Concentrate the mixture under reduced pressure to remove acetone (halving the volume). Extract the aqueous residue with DCM or Ether (3 × 100 mL)[6].
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexane/DCM 10:1) to yield a yellow liquid[4].
-
Protocol 2: SuFEx Click Reaction with Phenols
-
Causality & Design: To overcome the inertness of the S–F bond, a strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP is used. The base hydrogen-bonds with the phenol, increasing its nucleophilicity, while simultaneously polarizing the S–F bond to facilitate the departure of the fluoride ion[2][3].
-
Step-by-Step Workflow:
-
Setup: In a dry vial under nitrogen, dissolve 3-chlorobenzenesulfonyl fluoride (1.0 eq) and the target phenol (1.05 eq) in anhydrous DCM (0.2 M concentration)[3][4].
-
Activation: Add the base catalyst (0.2 eq) via microsyringe. Self-Validation: A slight exotherm or color change often indicates the formation of the activated phenoxide complex.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by ¹⁹F NMR; the disappearance of the sharp singlet at δ 66.3 ppm confirms the consumption of the sulfonyl fluoride[4].
-
Isolation: Wash the organic layer with 1M HCl to remove the catalyst, followed by brine. Dry and evaporate to obtain the stable aryl sulfonate product[3].
-
Mechanistic Pathway: SuFEx Catalytic Cycle
The following diagram illustrates the logical flow of the S–F bond activation during a SuFEx click reaction.
Figure 1: Mechanistic pathway of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 3. Sulfur(VI)-Fluoride Exchange (SuFEx) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. evitachem.com [evitachem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
